DMT-LNA-G phosphoramidite
Description
Evolution of Oligonucleotide Synthesis Methodologies
The ability to chemically synthesize oligonucleotides with a defined sequence has been a long-standing goal in chemical biology. Early methods were often slow and inefficient. trilinkbiotech.com However, the development of solid-phase synthesis, a technique where the growing oligonucleotide chain is attached to a solid support, marked a significant step forward. twistbioscience.com This approach simplified the purification process by allowing reagents to be washed away at each step of the synthesis cycle. twistbioscience.com
Historical Development of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly
The first chemical synthesis of a dinucleoside phosphate (B84403) was reported in 1955, but the yields were very low. trilinkbiotech.comttu.ee A major breakthrough came with the development of phosphodiester and phosphotriester methods, pioneered by researchers like H. Gobind Khorana. trilinkbiotech.comttu.ee These methods, while improvements, still faced challenges.
The most significant advancement was the introduction of phosphoramidite chemistry in the early 1980s by Marvin Caruthers and his team. trilinkbiotech.comwikipedia.org This method utilizes phosphoramidites, which are nucleoside building blocks activated by a weak acid like tetrazole just before coupling to the growing oligonucleotide chain. trilinkbiotech.commeasurebiology.org This approach proved to be highly efficient and reliable, paving the way for the automation of oligonucleotide synthesis. twistbioscience.comwikipedia.orgmeasurebiology.org The use of protecting groups on the phosphoramidites prevents unwanted side reactions and ensures the correct sequence is assembled. measurebiology.orgfiveable.me
Significance of Phosphoramidite Building Blocks in Modern Chemical Biology
Phosphoramidite building blocks are the cornerstone of modern oligonucleotide synthesis. fiveable.meamerigoscientific.com Their versatility allows for the creation of not only natural DNA and RNA sequences but also a wide array of modified oligonucleotides. nih.govamerigoscientific.com These custom-designed sequences are essential for a multitude of applications, including:
Primers and Probes: Used in techniques like PCR and DNA sequencing for the amplification and detection of specific nucleic acid sequences. wikipedia.orgamerigoscientific.com
Antisense Oligonucleotides and siRNA: Designed to bind to specific mRNA molecules and modulate gene expression, offering therapeutic potential. nih.govwikipedia.org
Diagnostic Tools: Utilized in various assays for the detection of genetic markers and pathogens. amerigoscientific.com
Synthetic Genes: Assembling longer DNA constructs for applications in synthetic biology. wikipedia.org
The ability to introduce modifications through phosphoramidite chemistry has been instrumental in overcoming challenges such as nuclease degradation and improving the binding affinity and specificity of oligonucleotides. nih.gov
Overview of Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) represents a significant advancement in modified nucleic acid technology. First described in 1998, LNA monomers are conformationally restricted oligonucleotide analogues that exhibit remarkable properties. psu.eduglenresearch.com
Structural Basis of LNA: Conformationally Restricted Oligonucleotide Analogues
The defining feature of an LNA nucleotide is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. glenresearch.comatdbio.comglenresearch.com This bridge "locks" the furanose ring in a C3'-endo (N-type) conformation, which is characteristic of A-form helices, similar to RNA. atdbio.comresearchgate.net This pre-organized structure is a key factor in the unique properties of LNA. psu.edu
The synthesis of LNA monomers involves a multi-step chemical process to create the bicyclic nucleoside derivative, which is then converted into a phosphoramidite for use in oligonucleotide synthesis. psu.eduthieme-connect.com
Impact of LNA on Nucleic Acid Duplex Geometry and Conformation
The incorporation of LNA monomers into a DNA or RNA strand has a profound impact on the structure of the resulting duplex. The locked C3'-endo conformation of the LNA nucleotide forces the duplex to adopt an A-like geometry. nih.govacs.org This leads to several structural changes:
Increased Helical Stability: LNA-containing duplexes exhibit significantly higher thermal stability (increased melting temperature, Tm) compared to unmodified DNA or RNA duplexes. atdbio.comglenresearch.com This increased stability is attributed to the pre-organized nature of the LNA monomer, which reduces the entropic penalty of hybridization. psu.edu
Altered Helical Parameters: LNA duplexes show changes in helical parameters such as twist, rise, and groove dimensions compared to canonical B-form DNA. nih.govnih.govtandfonline.com Specifically, "all-LNA" duplexes exhibit a decreased twist and an increased helical pitch, resulting in a more "unwound" and stretched helical structure. nih.govrki.de
Influence on Partner Strand: When paired with a DNA strand, LNA can induce a shift in the sugar pucker of the complementary DNA nucleotides towards the C3'-endo conformation, more effectively than RNA does in a DNA-RNA hybrid. nih.govoup.com
Positioning of DMT-LNA-G Phosphoramidite within Advanced Nucleic Acid Research
This compound is a specific LNA building block where the nucleobase is guanine (B1146940) (G). The "DMT" refers to the dimethoxytrityl protecting group on the 5'-hydroxyl, and "phosphoramidite" indicates its readiness for use in automated oligonucleotide synthesis. aragen.comoup.com
This particular monomer is crucial for introducing guanine LNA units into synthetic oligonucleotides. The ability to incorporate LNA-G, along with other LNA bases, allows researchers to precisely tailor the properties of oligonucleotides for a wide range of advanced applications. These applications include the development of high-affinity antisense drugs, highly specific diagnostic probes, and tools for studying nucleic acid structure and function. glenresearch.comatdbio.comresearchgate.net The synthesis of LNA phosphoramidites, including DMT-LNA-G, has been optimized to ensure high quality and efficient incorporation during oligonucleotide synthesis. thieme-connect.com
Role of Guanine Modifications in Oligonucleotide Functionality
Guanine, one of the four primary nucleobases, plays a critical role in the structure and function of nucleic acids. However, guanine-rich sequences have a propensity to form four-stranded structures known as G-quadruplexes through Hoogsteen hydrogen bonding. oup.com While biologically significant, the formation of these structures can sometimes be unfavorable for therapeutic applications, particularly for inhibitory oligonucleotides (INH-ODNs) where it can lead to complex pharmacological behavior. aai.orgnih.gov
Chemical modification of guanine residues is a key strategy to modulate oligonucleotide function. Research has shown that modifying guanine bases within a G-quadruplex motif, for instance by using 7-deaza-guanine, can prevent the formation of higher-order structures and significantly enhance the inhibitory potential of the oligonucleotide. oup.comaai.orgnih.gov Modifications are not limited to the base itself; altering the sugar moiety of guanosine, as seen with LNA-G, also profoundly impacts functionality. nih.gov The introduction of LNA-G can have mixed effects on the thermal stability of G-quadruplexes, depending on the position and glycosidic conformation ('syn' or 'anti') of the guanine being substituted. nih.gov Specifically, LNA-G's preference for an 'anti' conformation can be leveraged to engineer and direct the folding topology of G-quadruplexes. nih.govoup.com These modifications are crucial for developing INH-ODNs with superior potency for potential use in inflammatory diseases. aai.orgnih.gov
Contribution of this compound to the Landscape of Modified Nucleosides
This compound is a pivotal monomer used in the automated solid-phase synthesis of LNA-modified oligonucleotides. medchemexpress.comchemicalbook.comoup.com Its full chemical name is N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-D-riboguanosine-3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite, often with a protecting group like isobutyryl (iBu) or dimethylformamidine (dmf) on the guanine base to prevent side reactions during synthesis. nih.govglenresearch.com The dimethoxytrityl (DMT) group at the 5' position is a standard acid-labile protecting group crucial for the stepwise assembly of the oligonucleotide chain. oup.comgoogle.com
The primary contribution of incorporating LNA-G via its phosphoramidite precursor is the dramatic enhancement of the thermodynamic stability of the resulting oligonucleotide duplexes. glenresearch.comnih.gov Each LNA modification can increase the melting temperature (Tm) of a duplex with a complementary DNA or RNA strand by 2–8°C. qiagen.commetabion.com This increased affinity is a direct result of the locked C3'-endo conformation of the LNA sugar, which pre-organizes the phosphate backbone, enhances base stacking interactions, and promotes an A-type duplex structure, similar to that of RNA. acs.orgnih.govnih.govbiosearchtech.com
This high binding affinity allows for the design of shorter, more specific oligonucleotide probes, which is highly advantageous for applications requiring excellent mismatch discrimination, such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and in situ hybridization. glenresearch.comglenresearch.comgenelink.com In the realm of therapeutics, LNA-G is incorporated into antisense oligonucleotides (ASOs) and siRNAs to improve potency, stability, and target binding. uq.edu.auglenresearch.comnih.gov The synthesis of the this compound itself has been optimized to ensure high purity and yield, which is critical for the successful automated synthesis of high-quality modified oligonucleotides. google.comthieme-connect.com
Research Findings and Data
The unique properties of this compound stem from its distinct chemical structure, which translates into significant thermodynamic advantages in oligonucleotide applications.
Chemical Properties of this compound
The following table summarizes the key chemical identifiers and properties for a common form of this compound.
| Property | Value | Source |
| Chemical Name | N2-DMF-5'-O-DMT-LNA-guanosine 3'-CE phosphoramidite | nih.gov |
| Molecular Formula | C41H48N7O8P | nih.gov001chemical.com |
| Molecular Weight | 797.84 g/mol | nih.gov001chemical.com |
| CAS Number | 207131-17-7 | 001chemical.com |
| Structure | Bicyclic ribonucleoside with a 2'-O,4'-C-methylene linkage, a 5'-DMT group, a 3'-phosphoramidite moiety, and a protected guanine base. | qiagen.comnih.gov |
Table 1: Physicochemical properties of this compound.
Thermodynamic Impact of LNA-G Incorporation
The incorporation of LNA-G into oligonucleotides has a profound and predictable effect on their thermal stability when hybridized to complementary DNA or RNA strands.
| Modification Context | Change in Melting Temperature (ΔTm) per LNA-G | Source |
| LNA-G in DNA/DNA Duplex | +1.6 to +3.0°C | nih.gov |
| LNA-G in DNA/RNA Duplex | +2.6 to +4.6°C | nih.gov |
| LNA-G in G-Quadruplex (anti position) | -2.3 to +4.2°C | nih.gov |
| LNA-G in G-Quadruplex (syn position) | -2.0°C (destabilizing) | nih.gov |
| Carba-LNA-G vs. DNA/RNA | +2.9°C | acs.org |
Table 2: Representative research findings on the change in melting temperature (ΔTm) upon substitution with LNA-G in various nucleic acid structures.
These data highlight that while LNA-G is generally stabilizing in standard duplexes, its effect on more complex structures like G-quadruplexes is highly dependent on its specific location and the resulting conformational constraints. nih.gov Studies on related analogs like carba-LNA-G (cLNA-G) also show significant RNA-selective stabilization, further underscoring the utility of this class of modification. acs.orgdiva-portal.org The stabilizing effect of LNA modifications is generally additive when the modified nucleotides are separated by at least one standard nucleotide. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C41H48N7O8P |
|---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
3-[[(1R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38?,40-,57?/m1/s1 |
InChI Key |
FWLGFXLWSNDRLS-XBKVAYRYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Dmt Lna G Phosphoramidite and Derivative Oligonucleotides
Principles of Solid-Phase Phosphoramidite (B1245037) Synthesis
Solid-phase synthesis provides a robust platform for the sequential addition of nucleotide units to a growing chain attached to a solid support, such as controlled-pore glass (CPG) or polystyrene. biotage.com This method simplifies the purification process as impurities and unreacted reagents are washed away at each step. danaher.com The synthesis proceeds in the 3' to 5' direction, opposite to the natural enzymatic synthesis of DNA and RNA. wikipedia.orgbiotage.com
Overview of the Automated Oligonucleotide Synthesis Cycle
The automated synthesis of oligonucleotides using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide. bachem.combiosearchtech.com This four-step cycle is the foundation of modern automated oligonucleotide synthesizers. biosearchtech.comtrivitron.com
The four main steps in each cycle are:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside anchored to the solid support. danaher.comsigmaaldrich.com This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane. atdbio.comsigmaaldrich.comcitizendium.org The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. mt.com The characteristic orange color of the released DMT cation is used to monitor the efficiency of this step spectrophotometrically. atdbio.com
Coupling: The next phosphoramidite monomer, which has its 5'-hydroxyl group protected by a DMT group, is activated and then coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. bachem.commt.com This reaction forms a phosphite (B83602) triester linkage. libretexts.org The coupling of standard deoxynucleoside phosphoramidites is very rapid, often completing within seconds, while sterically hindered monomers like 2'-O-protected ribonucleosides or LNA phosphoramidites may require longer coupling times. wikipedia.orgnih.gov
Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. biotage.comtwistbioscience.com This is typically done using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). biotage.com This step ensures that only the full-length oligonucleotides are extended in subsequent cycles. twistbioscience.com
Oxidation: The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphotriester. atdbio.comlibretexts.org This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine. atdbio.com This oxidation step is crucial for the stability of the growing oligonucleotide chain under the conditions of the subsequent deblocking step. danaher.com
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. bachem.com
Role of Protecting Groups in Phosphoramidite Chemistry
Protecting groups are essential in oligonucleotide synthesis to prevent unwanted side reactions at various reactive sites on the nucleoside monomers. biosearchtech.comtwistbioscience.com These groups must be stable during the synthesis cycle but readily removable under specific conditions at the end of the synthesis. twistbioscience.comumich.edu The strategic use of orthogonal protecting groups, which can be removed without affecting others, is a cornerstone of successful phosphoramidite chemistry. umich.edursc.org
The 5'-hydroxyl group of the nucleoside phosphoramidite is protected by a 4,4'-dimethoxytrityl (DMT) group. twistbioscience.comwikipedia.org This bulky, acid-labile group serves two primary purposes: it prevents self-polymerization of the phosphoramidite monomer and allows for the monitoring of coupling efficiency through the quantification of the brightly colored DMT cation released upon deprotection. atdbio.comwikipedia.org
Deprotection is achieved by treating the solid-support-bound oligonucleotide with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. sigmaaldrich.comcitizendium.org The reaction is rapid and quantitative. atdbio.com Care must be taken to avoid prolonged exposure to acid, which can lead to depurination, particularly of adenine (B156593) and guanine (B1146940) bases. sigmaaldrich.com After the synthesis is complete, the final 5'-DMT group can either be removed on the synthesizer or left on (trityl-on) to aid in the purification of the full-length oligonucleotide by reverse-phase chromatography, as the DMT group is very hydrophobic. biosearchtech.com
| Protecting Group | Structure | Lability | Purpose |
| 5'-Dimethoxytrityl (DMT) | bis(4-methoxyphenyl)(phenyl)methyl | Acid-labile | Protects the 5'-hydroxyl group during synthesis and facilitates purification. twistbioscience.comwikipedia.orgbiosearchtech.com |
The phosphorus atom in the phosphoramidite moiety is protected by a 2-cyanoethyl group. twistbioscience.comnih.gov This group is stable throughout the oligonucleotide synthesis cycle but can be readily removed at the end of the synthesis under basic conditions via a β-elimination reaction. atdbio.comnih.gov The use of the cyanoethyl group was a significant advancement over the earlier methyl group protection, which required harsh and toxic reagents like thiophenol for removal. atdbio.com The cyanoethyl group prevents undesirable reactions at the phosphorus center during the synthesis cycles. atdbio.com However, a potential side reaction during deprotection is the Michael addition of acrylonitrile, a byproduct of the deprotection, to the nucleobases, particularly thymine (B56734). atdbio.com
| Protecting Group | Structure | Lability | Purpose |
| 2-Cyanoethyl | -OCH2CH2CN | Base-labile | Protects the phosphite triester linkage during synthesis. twistbioscience.comnih.gov |
The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent side reactions during the coupling step. wikipedia.orgatdbio.com For guanine residues, the most common protecting group is isobutyryl (iBu). biotage.combiosearchtech.com While effective, the isobutyryl group is relatively stable and requires prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521) for its removal. biotage.comatdbio.com
For oligonucleotides containing sensitive modifications or for applications requiring milder deprotection conditions, more labile protecting groups have been developed. biotage.com A popular alternative for guanine is dimethylformamidine (dmf). biotage.comatdbio.com The dmf group can be removed under much milder conditions, such as treatment with concentrated ammonium hydroxide for a shorter duration or at lower temperatures, which helps to preserve the integrity of sensitive modified oligonucleotides. biotage.comnih.govnih.govoup.com
| Guanine Protecting Group | Structure | Deprotection Conditions | Key Characteristics |
| Isobutyryl (iBu) | -C(O)CH(CH3)2 | Concentrated NH4OH, 55°C, for an extended period. biotage.comatdbio.com | Standard, robust protection. biosearchtech.com |
| Dimethylformamidine (dmf) | -CH=N(CH3)2 | Milder conditions (e.g., shorter time, lower temperature) with concentrated NH4OH. biotage.comoup.com | Labile, suitable for sensitive oligonucleotides. biotage.comatdbio.com |
Activation and Coupling Mechanisms in LNA Phosphoramidite Incorporation
The incorporation of Locked Nucleic Acid (LNA) phosphoramidites, including DMT-LNA-G phosphoramidite, into a growing oligonucleotide chain follows the same fundamental principles as standard phosphoramidite coupling but with some important considerations. biosearchtech.comresearchgate.net LNA monomers are sterically more demanding than their DNA counterparts, which can affect the efficiency and kinetics of the coupling reaction. wikipedia.org
The phosphoramidite monomer is activated by a weak acid, which protonates the nitrogen atom of the diisopropylamino group, making it a good leaving group. google.com Historically, 1H-tetrazole was the most common activator. google.comthieme-connect.com However, its acidity can lead to premature removal of the 5'-DMT protecting group. thieme-connect.com
More recently, less acidic activators such as 4,5-dicyanoimidazole (B129182) (DCI) have been shown to be highly effective, particularly for the synthesis of LNA phosphoramidites. thieme-connect.comepo.org DCI acts as a nucleophilic catalyst, leading to a highly reactive intermediate that readily couples with the 5'-hydroxyl group of the growing oligonucleotide chain. google.comepo.org The use of DCI can significantly improve coupling yields and reduce side reactions, especially with challenging monomers like LNA-G. thieme-connect.comepo.org For LNA phosphoramidites, extended coupling times are often employed to ensure high coupling efficiencies. nih.gov
| Activator | pKa | Mechanism | Advantages for LNA Synthesis |
| 1H-Tetrazole | 4.89 thieme-connect.com | Acid catalysis and nucleophilic displacement. google.com | Historically used, but can cause detritylation. thieme-connect.com |
| 4,5-Dicyanoimidazole (DCI) | 5.20 thieme-connect.com | Primarily nucleophilic catalysis. google.comepo.org | Faster reactions, higher yields, and fewer side products, making it superior for LNA phosphoramidite incorporation. thieme-connect.comepo.org |
Oxidation and Capping Steps in Oligonucleotide Elongation
The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation. thermofisher.comfujifilm.comsigmaaldrich.com The oxidation and capping steps are crucial for ensuring the integrity and purity of the final oligonucleotide product.
Oxidation: Following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, an unstable phosphite triester linkage is formed. fujifilm.comsigmaaldrich.com This trivalent phosphorus (P(III)) species is susceptible to acid-catalyzed cleavage and other side reactions in subsequent cycles. atdbio.com Therefore, it must be converted to a more stable pentavalent phosphate (B84403) triester (P(V)). fujifilm.comatdbio.com This is typically achieved through oxidation using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. atdbio.combiosearchtech.com The cyanoethyl protecting group on the phosphate remains in place during this step, preventing undesirable reactions at the phosphorus center. atdbio.com For the synthesis of phosphorothioate (B77711) oligonucleotides, the oxidation step is replaced by a sulfurization reaction. biosearchtech.comwikipedia.org
Capping: Despite high coupling efficiencies, a small fraction of the 5'-hydroxyl groups on the solid support-bound oligonucleotide may not react with the incoming phosphoramidite. sigmaaldrich.combiosearchtech.com If left unreacted, these "failure sequences" would lead to the formation of oligonucleotides with internal deletions (n-1 mers), which are often difficult to separate from the full-length product. To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups. fujifilm.comsigmaaldrich.com Capping is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI). sigmaaldrich.combiosearchtech.com This reaction forms an inert acetyl ester at the 5'-position, preventing further elongation. sigmaaldrich.com In some protocols, a second capping step is performed after oxidation to ensure maximum blockage of failure sequences. atdbio.com
It is important to note that for phosphorothioate synthesis, the capping step must be performed after sulfurization to prevent interference with the sulfur transfer reaction. biosearchtech.comwikipedia.org
Specific Synthesis Protocols for this compound
The synthesis of this compound itself involves the critical step of phosphitylation, where the 3'-hydroxyl group of the protected LNA-Guanine (LNA-G) nucleoside is converted into a phosphoramidite.
Phosphitylation of LNA-G Monomers
The phosphitylation of the 3'-hydroxyl group of a 5'-O-DMT protected LNA-G nucleoside is a key transformation to produce the reactive phosphoramidite monomer required for oligonucleotide synthesis. atdbio.comgoogle.com A common and effective method involves the use of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite as the phosphitylating reagent in the presence of an activator. tcichemicals.comthieme-connect.com
Previously, the use of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite for LNA-G phosphitylation was associated with side reactions, particularly at the O6 position of the guanine base, leading to the formation of by-products and requiring longer reaction times for rearrangement to the desired 3'-O-phosphitylated product. google.comgoogle.com
A significant improvement in the synthesis of LNA phosphoramidites, including the guanine derivative, was achieved by employing 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphoramidite in conjunction with a nucleophilic activator like 4,5-dicyanoimidazole (DCI). google.comepo.org This combination avoids the O6-phosphitylation side reaction observed with chloro-based reagents, resulting in a cleaner and faster conversion to the desired product. google.comgoogle.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane. thieme-connect.com
The general procedure involves dissolving the 5'-O-DMT-LNA-G nucleoside in an anhydrous solvent under an inert atmosphere (e.g., argon). thieme-connect.com A solution of the activator (e.g., DCI in acetonitrile) is added, followed by the phosphitylating reagent. thieme-connect.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC). thieme-connect.com Upon completion, the reaction mixture is worked up to isolate the this compound. thieme-connect.com
Optimization of Reaction Conditions for this compound Yield and Purity
Optimizing reaction conditions is paramount to maximize the yield and ensure the high purity of this compound, which is crucial for its performance in oligonucleotide synthesis. google.comusp.org Impurities in the phosphoramidite can be incorporated into the growing oligonucleotide chain, leading to a lower quality final product. thermofisher.comlcms.cz
Key parameters that have been optimized include the choice and stoichiometry of the activator and the phosphitylating reagent, as well as the reaction time.
Activator Selection and Stoichiometry: While various activators have been investigated, 4,5-dicyanoimidazole (DCI) has proven to be highly effective for the phosphitylation of LNA nucleosides. thieme-connect.comepo.org Research has shown that using a sub-stoichiometric amount of DCI (e.g., 0.7 equivalents relative to the LNA nucleoside) can still drive the reaction to completion efficiently without compromising yield or reaction time. thieme-connect.com This is advantageous as it reduces the cost and potential for side reactions associated with the activator.
Phosphitylating Reagent Stoichiometry: A significant finding in the optimization process was the impact of the amount of the phosphitylating reagent, 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. Reducing the amount from 1.2 equivalents to 1.0 equivalent relative to the LNA monomer has been shown to have a dramatic positive effect on the purity of the crude product. thieme-connect.com This change helps to eliminate the presence of hydrolyzed phosphitylating reagent, which can be challenging to remove through standard purification methods. thieme-connect.com
Reaction Time: The use of the optimized DCI and phosphitylating reagent system significantly reduces the reaction time for LNA phosphoramidite synthesis. Reactions are often complete within 0.5 to 4 hours, a substantial improvement over previous methods that could take much longer. google.comepo.org
Purification: A major advantage of these optimized conditions is that the resulting this compound is often of high enough purity to be used directly in oligonucleotide synthesis without the need for column chromatography. google.comthieme-connect.com Simple workup procedures, such as washing with aqueous sodium bicarbonate and brine, followed by drying and concentration, can yield a product of sufficient quality. thieme-connect.com If necessary, a single precipitation step can be employed for further purification. google.comepo.org
The purity of the final product is typically assessed by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ³¹P NMR spectroscopy. thieme-connect.comusp.org ³¹P NMR is particularly useful for detecting phosphorus-containing impurities. usp.org
The following table summarizes the optimized reaction conditions for the synthesis of LNA phosphoramidites.
| Parameter | Optimized Condition | Rationale |
| Phosphitylating Reagent | 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 eq) | Avoids O⁶-phosphitylation of guanine; using 1.0 eq improves purity of crude product. thieme-connect.com |
| Activator | 4,5-dicyanoimidazole (DCI) (0.7 eq) | Highly efficient; sub-stoichiometric amount is effective and cost-efficient. thieme-connect.com |
| Solvent | Anhydrous Dichloromethane | Common solvent for phosphitylation reactions. thieme-connect.com |
| Reaction Time | 0.5 - 4 hours | Significantly faster than previous methods. google.comepo.org |
| Purification | Extraction/Washing, optional precipitation | Avoids column chromatography, simplifying the process and reducing cost. google.comthieme-connect.com |
Challenges and Innovations in LNA Phosphoramidite Synthesis
While significant progress has been made in the synthesis of LNA phosphoramidites, challenges remain, particularly concerning large-scale production and the creation of novel LNA building blocks for specialized applications.
Strategies for Large-Scale Production of LNA Phosphoramidites
The increasing demand for LNA-containing oligonucleotides in therapeutic applications necessitates the development of robust and cost-effective large-scale manufacturing processes for LNA phosphoramidites. huarenscience.comcellculturedish.com Key challenges in scaling up synthesis include maintaining high yields, ensuring consistent purity, and managing the economic viability of the process. huarenscience.com
Innovations in phosphitylation chemistry have been a major driver in enabling large-scale production. The shift from less stable and more reactive phosphitylating agents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to the more stable 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in combination with activators like DCI has been crucial. google.comepo.org This optimized chemistry offers several advantages for large-scale synthesis:
Faster reaction times: Reactions that complete in a few hours are more amenable to industrial production schedules. google.comepo.org
Higher yields and purity: This reduces the need for extensive and costly purification steps. google.comhuarenscience.com The ability to avoid column chromatography by simply performing extractions and precipitations is a significant advantage at scale. thieme-connect.comhuarenscience.com
Improved cost-efficiency: Faster reactions, higher yields, and simplified purification all contribute to a more economical process. google.comhuarenscience.com
Despite these advancements, scaling up presents its own set of challenges. The purification and isolation of large quantities of phosphoramidites can be difficult, and traditional methods like column chromatography may not be practical or cost-effective. huarenscience.com Therefore, developing scalable and efficient purification strategies remains an area of focus.
Synthesis of Inverted LNA Amidite Building Blocks for Polarity Reversal
Standard oligonucleotide synthesis proceeds in the 3' to 5' direction. sigmaaldrich.com However, certain applications, such as the creation of "switchback" or "Zorro" oligonucleotides, require a reversal of polarity within the sequence (e.g., a 3'-5' to 5'-3' linkage). tandfonline.comresearchgate.netoup.com This is achieved by incorporating "inverted" phosphoramidite building blocks that have the DMT protecting group on the 3'-hydroxyl and the phosphoramidite moiety on the 5'-hydroxyl. researchgate.netoup.com
The synthesis of inverted LNA phosphoramidites presents a unique synthetic challenge. researchgate.net While inverted DNA phosphoramidites are commercially available, the corresponding LNA versions often need to be synthesized through multi-step procedures. researchgate.netoup.com These synthetic routes are designed to regioselectively protect and functionalize the 3' and 5' hydroxyl groups of the LNA nucleoside in a "reversed" manner compared to standard phosphoramidite synthesis. researchgate.net
Once synthesized, these inverted LNA amidites can be used in conjunction with standard LNA and DNA phosphoramidites on an automated DNA synthesizer to create oligonucleotides with reversed polarity segments. researchgate.netoup.com This allows for the construction of complex oligonucleotide architectures designed to bind to both strands of a DNA duplex. tandfonline.comoup.com
Control of Stereochemistry in Modified Phosphoramidite Synthesis
The synthesis of oligonucleotides using the phosphoramidite method introduces a chiral center at the phosphorus atom when a phosphorothioate (PS) linkage is formed. This results in the formation of a mixture of diastereomers, known as Rp and Sp isomers, at each linkage. For an oligonucleotide with 'n' phosphorothioate linkages, this leads to 2ⁿ possible diastereomers. The stereochemical orientation of the sulfur atom significantly impacts the oligonucleotide's properties, including nuclease resistance, binding affinity, and biological activity. Therefore, controlling the stereochemistry of the phosphorus center is a critical aspect of synthesizing modified oligonucleotides, such as those containing this compound, for therapeutic applications.
Several methodologies have been developed to achieve stereocontrol during the synthesis of these modified phosphoramidites and the subsequent oligonucleotides. These approaches aim to produce stereochemically pure or enriched oligonucleotides, thereby reducing isomeric complexity and enabling the development of drugs with improved and more predictable therapeutic profiles. nih.gov
Key Strategies for Stereochemical Control
The primary strategies for controlling stereochemistry in modified phosphoramidite synthesis can be categorized as follows:
Chiral Auxiliary-Based Synthesis: This classic approach involves attaching a chiral auxiliary to the P(III) phosphoramidite building block. The auxiliary directs the stereochemical course of the coupling reaction, leading to the preferential formation of one diastereomer. After the stereospecific installation of the P-stereogenic center, the chiral auxiliary is cleaved. nih.gov While effective, this method requires the multi-step synthesis of the specialized phosphoramidite building blocks and generates stoichiometric byproducts from the cleavage of the auxiliary. nih.gov
Catalytic Asymmetric Synthesis: A more recent and efficient approach involves the use of chiral catalysts to direct the stereochemistry during the phosphoramidite coupling reaction. Chiral phosphoric acids (CPAs) have been shown to effectively control the formation of the stereogenic phosphorus center. nih.gov This method offers the advantage of using readily available, standard phosphoramidites without the need for a covalently attached auxiliary. Different CPA scaffolds can be used to favor the formation of either the Rp or Sp diastereomer, a phenomenon known as diastereodivergence. nih.gov
Diastereomer Separation and Stereodefined Synthesis: This strategy involves the synthesis of the phosphoramidite building blocks as a mixture of diastereomers, followed by their separation using techniques like chromatography. The separated, diastereomerically pure phosphoramidites are then used in solid-phase synthesis to construct oligonucleotides with a defined stereochemistry at specific positions. ethz.ch While powerful, this can be a laborious process. A related approach involves creating libraries of oligonucleotides where only a few critical internucleoside linkages are stereodefined, reducing the total number of diastereoisomers in the final product. nih.gov For instance, by defining the stereochemistry of just four phosphorothioate centers in an LNA oligonucleotide, the number of diastereoisomers is reduced by a factor of 16, which can significantly improve the therapeutic index by enhancing safety without compromising activity. nih.gov
Influence of Activators: The choice of activator in the phosphoramidite coupling step can also influence the stereochemical outcome. The coupling mechanism involves the formation of a protonated phosphoramidite intermediate, which can epimerize. The structure of the activator can affect the rate of coupling versus the rate of epimerization, thereby influencing the diastereomeric ratio of the resulting phosphite triester linkage. ethz.ch While standard activators like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) are commonly used, research into novel activators aims to enhance stereocontrol. ethz.chgoogle.comgoogle.com
Research Findings in Stereocontrolled LNA Oligonucleotide Synthesis
Studies have demonstrated the profound impact of controlling phosphorothioate stereochemistry in LNA oligonucleotides. By creating sub-libraries from a parent random mixture, where specific internucleoside phosphates are synthesized in defined R or S configurations, researchers can fine-tune the therapeutic properties of the molecule. nih.gov
| Parameter | Random PS Mixture (Parent Oligo) | Stereodefined PS Oligonucleotide | Reference |
| Composition | Contains 2ⁿ diastereomers for 'n' PS linkages. | A specific combination of Rp and Sp isomers at defined positions. | nih.gov |
| Therapeutic Index | Baseline | Can be significantly improved. | nih.gov |
| Safety Profile | Potential for off-target effects or toxicity linked to certain motifs. | Can be improved by selecting configurations that reduce hepatotoxicity. | nih.gov |
| In Vitro Activity | Maintained or sometimes slightly altered. | Maintained, with the primary benefit being improved safety. | nih.gov |
The synthesis of stereodefined oligonucleotides relies on the availability of high-purity building blocks, such as this compound, and robust synthesis protocols. The use of efficient phosphitylation reagents and activators is crucial for the successful incorporation of these sterically hindered monomers. google.comglenresearch.com The development of catalytic methods represents a significant step forward, potentially bypassing the need for stoichiometric chiral auxiliaries and making the large-scale synthesis of stereochemically pure oligonucleotides more feasible. nih.gov
Structural and Conformational Impact of Dmt Lna G Incorporation
Molecular Conformation of LNA-G Nucleosides within Oligonucleotide Duplexes
The rigid structure of the LNA-G nucleoside, enforced by the methylene (B1212753) bridge, dictates its conformational preferences and, in turn, influences the geometry of the entire oligonucleotide duplex.
Table 1: Comparison of Helical Parameters for Natural and LNA Duplexes
| Parameter | A-RNA | B-DNA | All-LNA |
|---|---|---|---|
| Helical Twist | ~32° | ~36° | ~26° |
| Rise per Base Pair | ~2.6 Å | ~3.4 Å | ~2.8-3.0 Å |
| Base Pairs per Turn | ~11 | ~10.5 | ~14 |
| Major Groove Width | ~16 Å | ~22 Å | ~24-25 Å |
Investigations of Local and Global Oligonucleotide Structure
CD spectroscopy of DNA/RNA duplexes containing LNA modifications reveals spectral features that are intermediate between the B-form of DNA and the A-form of RNA, consistent with a shift towards an A-like conformation. mdpi.com The presence of isodichroic points in temperature-dependent CD spectra confirms a two-state melting behavior for these duplexes. mdpi.com Furthermore, mass spectrometry techniques like MALDI-TOF are used to confirm the successful incorporation and purity of LNA-modified oligonucleotides. iekvm.kharkov.ua
Molecular modeling and computational simulations provide valuable insights at the atomic level into the structural dynamics of LNA-G containing oligonucleotides. These studies complement experimental data and help to explain the observed properties of LNA-modified duplexes. Molecular dynamics simulations have shown that duplexes containing an LNA strand have, on average, longer interstrand phosphate (B84403) distances compared to natural DNA-RNA or RNA-RNA duplexes. nih.gov Conversely, the intrastrand phosphate distances within an LNA strand are shorter than in DNA and slightly shorter than in RNA. nih.gov
Quantum mechanical calculations have been used to investigate the electronic structures of LNA phosphorothioate (B77711) oligonucleotides, revealing that the chirality of the phosphorothioate linkage significantly influences the molecule's properties. nih.gov These calculations can differentiate between individual diastereoisomers and provide information about the electrostatic potential and topology, which are sensitive to single modifications. nih.gov Such computational approaches are valuable for understanding the structure-activity relationships of these modified oligonucleotides. acs.orgplos.org
The incorporation of LNA-G can also influence the formation and stability of more complex nucleic acid structures, such as triplexes. LNA modifications in a triplex-forming oligonucleotide (TFO) can increase its binding affinity for the target duplex DNA. nih.gov The locked C3'-endo conformation of LNA reduces the flexibility of the ribose, which can facilitate stable triplex formation. nih.govnih.gov Molecular dynamics simulations have been used to study how LNA substitutions in a polypyrimidine strand of a duplex can pre-organize the structure into a conformation that is more favorable for triplex formation. plos.org These studies suggest that alternating LNA and DNA nucleotides can promote a triple-helical-like conformation, thereby enhancing the binding of the TFO. plos.org However, consecutive LNA modifications may distort the duplex structure, disfavoring triplex formation. plos.org The stability of G-rich triplexes can also be influenced by the presence of LNA, which can affect the competitive equilibrium between triplex and G-quadruplex structures. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| DMT-LNA-G phosphoramidite (B1245037) | - |
| Locked Nucleic Acid | LNA |
| Deoxyribonucleic acid | DNA |
| Ribonucleic acid | RNA |
| Guanine (B1146940) | G |
| 5-methyl-C | - |
| Peptide Nucleic Acids | PNAs |
| 2'-O-methyl RNA | 2'-OMe RNA |
| Circular Dichroism | CD |
| Nuclear Magnetic Resonance | NMR |
Molecular Modeling and Computational Studies of LNA-G Containing Oligonucleotides
Simulation of Conformational Changes Induced by LNA Incorporation
Molecular dynamics (MD) simulations have provided significant insights into these structural alterations. When LNA nucleotides are incorporated into a DNA strand, they induce a conformational shift in the adjacent, unmodified DNA nucleotides, pushing them towards a C3'-endo pucker as well. biosearchtech.comnih.gov Simulations of LNA-DNA duplexes show that the DNA strand exhibits a significantly higher frequency of C3'-endo puckers (around 36%) compared to the DNA strand in a standard RNA-DNA duplex (around 9%). nih.gov This demonstrates that LNA is more effective than RNA at imposing an A-like helical geometry on a partner DNA strand. nih.gov As the number of LNA substitutions increases, the duplex progressively transitions from a B-form to an A-form helix. plos.orgnih.gov
NMR studies corroborate these simulation findings, showing that even in a single-stranded oligonucleotide, the nucleotides flanking an LNA monomer have a significant population of the N-type sugar conformer. researchgate.net This pre-organization is believed to decrease the entropic loss upon duplex formation and lead to more efficient base stacking, contributing to the exceptional stability of LNA-modified duplexes. biosearchtech.comresearchgate.netnih.gov The chi (χ) torsion angle of LNA nucleotides consistently falls into the anti-conformation, which is favorable for strong Watson-Crick base pairing and stacking within an A-form helix. nih.govacs.org
Computational Insights into Nuclease-Oligonucleotide Interactionsbiomers.net
The unique conformation conferred by LNA modifications significantly influences the interaction of oligonucleotides with enzymes, particularly nucleases. The incorporation of LNA can provide substantial resistance to enzymatic degradation. plos.orgoup.com Computational and structural studies suggest this resistance stems from the conformational changes in the sugar-phosphate backbone.
For instance, studies with proofreading DNA polymerases, which have 3'→5' exonuclease activity, reveal a strong positional effect of the LNA modification. oup.com While a terminal (L-1) LNA provides only partial protection, an LNA placed at the penultimate (L-2) position can render the oligonucleotide almost completely resistant to nuclease digestion. oup.com Structural modeling indicates that the L-2 modification causes a significant conformational change in the phosphodiester backbone, repositioning the terminal nucleotide in a way that is unfavorable for the enzyme's active site. oup.com This steric hindrance and altered backbone geometry likely prevent the nuclease from properly binding and cleaving the oligonucleotide.
Furthermore, the shift towards an A-form duplex geometry induced by multiple LNA modifications can be a limiting factor for enzymes that prefer B-form DNA. oup.com Molecular docking simulations investigating the interaction of LNA triphosphates with DNA polymerases show that while the LNA nucleotide can fit within the active site, its locked C3'-endo conformation is a key feature. plos.org This inherent rigidity, while beneficial for hybridization, can disrupt the precise conformational adjustments required for efficient enzymatic processing by some nucleases and polymerases. oup.compnas.org
Effect of LNA-G on Hybridization Properties with Complementary Nucleic Acids
Enhanced Hybridization Affinity to DNA and RNA Targetsnih.govoup.comnih.govnih.govresearchgate.netacs.orgnih.govacs.org
One of the most remarkable properties of LNA-modified oligonucleotides is their unprecedented thermal stability when hybridized to complementary DNA and RNA targets. scispace.comacs.org The incorporation of LNA-G, and other LNA bases, dramatically increases the melting temperature (Tₘ) of the resulting duplex. This enhancement is a direct consequence of the conformationally restricted C3'-endo pucker of the LNA sugar. biosearchtech.comnih.gov This pre-organized structure reduces the entropic penalty associated with the single-strand to duplex transition, as the backbone is already in a conformation favorable for hybridization. nih.gov This leads to enhanced base-stacking interactions and a more stable duplex. biosearchtech.com
The increase in Tₘ is significant and quantifiable. Each LNA monomer incorporated into an oligonucleotide can increase the duplex Tₘ by a considerable margin.
Table 1: Impact of LNA Modification on Duplex Melting Temperature (Tₘ)
| Duplex Type | Tₘ Increase per LNA Monomer (°C) | References |
| LNA:DNA | +1 to +8 | nih.govbiosyn.combeilstein-journals.org |
| LNA:RNA | +2 to +10 | scispace.comnih.govbeilstein-journals.org |
| LNA:LNA | > +5 | nih.gov |
This interactive table summarizes the typical increase in melting temperature (Tₘ) observed for each LNA monomer incorporated into a duplex.
This high binding affinity allows for the use of shorter probes in various applications without sacrificing stability or specificity. genelink.com The thermodynamic stabilization effect (ΔΔG°₃₇) of a single LNA modification in a DNA/RNA duplex has been measured to be between -1.1 and -2.1 kcal/mol, confirming the significant increase in stability. mdpi.com
Mismatch Discrimination Capabilitiesacs.orgnih.govoup.comacs.org
Crucially, the dramatic increase in hybridization affinity conferred by LNA-G does not come at the expense of specificity. In fact, LNA modifications generally enhance the ability of an oligonucleotide to discriminate between a perfectly matched target sequence and one containing a mismatch. biosearchtech.comnih.govgenelink.com The destabilizing effect of a base pair mismatch is often more pronounced in an LNA-containing duplex compared to a standard DNA:DNA or DNA:RNA duplex. nih.govias.ac.in
The improved discrimination is attributed to the rigid, A-type helical structure enforced by the LNA monomers. This structure is less tolerant of the geometric disruption caused by a non-canonical base pair. Fluorescence experiments suggest that LNA modifications enhance the stacking interactions of perfect-match pairs while decreasing the stabilizing stacking of mismatched pairs. nih.govoup.com
However, the degree of mismatch discrimination can be dependent on the specific type of mismatch and the surrounding sequence context. nih.govnih.gov For example, while discrimination is generally improved, some studies have noted that for certain G-T and C-A mismatches, the discriminatory power may be less pronounced or even slightly impaired compared to unmodified DNA probes. nih.govnih.gov LNA purines, including guanine, have been shown to discriminate mismatches more effectively than LNA pyrimidines. ias.ac.in
Table 2: Example of LNA-Enhanced Mismatch Discrimination
| Duplex Sequence (Mismatch Underlined) | Duplex Type | Tₘ (°C) | ΔTₘ (Perfect vs. Mismatch) (°C) | Reference |
| 5'-GTG AAT GCT G-3' / 3'-CAC TTA CGA C-5' | Perfect Match (DNA/DNA) | 54.0 | - | nih.gov |
| 5'-GTG AAT GCT G-3' / 3'-CAC TG A CGA C-5' | G-T Mismatch (DNA/DNA) | 47.7 | 6.3 | nih.gov |
| 5'-GTG A+A T GCT G-3' / 3'-CAC TTA CGA C-5' | Perfect Match (LNA/DNA) | 62.5 | - | nih.gov |
| 5'-GTG A+A T GCT G-3' / 3'-CAC TG A CGA C-5' | G-T Mismatch (LNA/DNA) | 57.0 | 5.5 | nih.gov |
| 5'-GTG AAT GCT G-3' / 3'-CAC TA A CGA C-5' | A-A Mismatch (DNA/DNA) | 45.6 | 8.4 | nih.gov |
| 5'-GTG A+A T GCT G-3' / 3'-CAC TA A CGA C-5' | A-A Mismatch (LNA/DNA) | 50.2 | 12.3 | nih.gov |
This interactive table provides an example from research literature showing how the melting temperature difference (ΔTₘ) between a perfect match and a mismatch can change with the incorporation of an LNA nucleotide (denoted by '+'). A larger ΔTₘ indicates better discrimination.
Derivatization and Advanced Modifications of Dmt Lna G Phosphoramidite
Incorporation of LNA-G into Chimeric Oligonucleotides
Chimeric oligonucleotides, which are composed of both LNA and other nucleic acid analogues, are a cornerstone of modern antisense and RNAi therapies. The inclusion of LNA-G nucleotides into these structures is critical for achieving high target affinity and specificity.
The synthesis of LNA-DNA and LNA-RNA chimeras is a well-established strategy to create oligonucleotides with tailored properties. LNA-G, when incorporated into these chimeras, significantly enhances the thermal stability of the resulting duplexes with their complementary DNA and RNA targets. This increased stability is attributed to the locked conformation of the LNA sugar moiety, which pre-organizes the oligonucleotide strand for binding.
Research has demonstrated that the strategic placement of LNA-G within a DNA or RNA sequence can have a profound impact on the duplex's melting temperature (T_m). For instance, the introduction of LNA-G can increase the T_m by several degrees Celsius per modification, a testament to its potent stabilizing effect. These chimeras have found applications in various fields, including antisense technology, where the enhanced binding affinity translates to improved gene silencing efficacy.
Table 1: Impact of LNA-G Incorporation on Duplex Stability
| Oligonucleotide Composition | Target | ΔT_m per LNA-G modification (°C) |
|---|---|---|
| LNA-DNA Chimera | DNA | +3 to +8 |
| LNA-DNA Chimera | RNA | +4 to +10 |
| LNA-RNA Chimera | RNA | +2 to +6 |
To further refine the properties of therapeutic oligonucleotides, LNA-G has been combined with other nucleic acid analogues beyond DNA and RNA. These combinations aim to leverage the unique advantages of each modification. For example, chimeras containing both LNA and peptide nucleic acids (PNA) have been explored. PNA, with its neutral backbone, can improve the cellular uptake of oligonucleotides. By combining the high affinity of LNA with the favorable pharmacokinetic properties of PNA, researchers aim to develop more effective therapeutic agents.
Functionalization of the Guanine (B1146940) Base and Sugar Moiety
Beyond incorporation into chimeric structures, direct functionalization of the guanine base and the sugar moiety of LNA-G offers another avenue for enhancing oligonucleotide properties.
A notable modification of the guanine base is the synthesis of LNA-2,6-diaminopurine (LNA-DAP) phosphoramidite (B1245037). The 2,6-diaminopurine (B158960) base is an analogue of adenine (B156593) that forms three hydrogen bonds with thymine (B56734), thereby increasing the stability of the resulting duplex. When incorporated into an LNA scaffold, the stabilizing effects are even more pronounced. LNA-DAP, when substituted for LNA-A in an oligonucleotide, can significantly enhance the binding affinity towards a complementary thymine-containing strand. This modification has been utilized in applications requiring exceptionally tight binding, such as in diagnostics and certain therapeutic contexts.
Table 2: Properties of LNA-2,6-Diaminopurine
| Modification | Complementary Base | Number of Hydrogen Bonds | Impact on Duplex Stability |
|---|---|---|---|
| LNA-Adenine | Thymine | 2 | High |
| LNA-2,6-Diaminopurine | Thymine | 3 | Very High |
Modifications to the phosphodiester backbone of LNA oligonucleotides have also been explored to enhance nuclease resistance and modulate binding properties. The introduction of amide linkages in place of the native phosphodiester bonds represents one such strategy. The synthesis of LNA phosphoramidites with modified linkers allows for the incorporation of these amide bonds during solid-phase oligonucleotide synthesis. These LNA-amide-modified oligonucleotides have shown increased resistance to degradation by cellular nucleases, a critical attribute for in vivo applications. While the amide linkage can sometimes slightly decrease the thermal stability of the duplex compared to the native phosphodiester linkage, the trade-off for improved nuclease resistance is often favorable.
In the quest for novel backbone modifications, sulfamate (B1201201) and sulfamide (B24259) linkages have been investigated as alternatives to the phosphodiester bond in LNA oligonucleotides. These sulfur-containing linkages offer a unique combination of properties, including high nuclease resistance and the potential for altered binding characteristics. The synthesis of LNA nucleosides bearing these modifications is a complex chemical endeavor. Research in this area is still exploratory, but the resulting oligonucleotides hold promise for applications where extreme stability and novel structural features are desired. The impact of these linkages on duplex stability and conformation is an active area of investigation.
Integration of Fluorescent Labels and Linker Arms
The covalent attachment of fluorescent labels and linker arms to oligonucleotides containing LNA-G is crucial for numerous applications, including real-time PCR, fluorescence in situ hybridization (FISH), and various diagnostic assays. The integration of these moieties can be achieved through several synthetic strategies.
One common method involves the use of phosphoramidites that already contain the fluorescent dye. These pre-labeled phosphoramidites, such as those for fluorescein (B123965) or rhodamine, can be incorporated at any desired position within the oligonucleotide during solid-phase synthesis. google.comoup.com However, some fluorescent dyes are sensitive to the harsh chemical conditions of oligonucleotide deprotection. oup.com
An alternative and widely used approach is the post-synthetic conjugation of a fluorescent dye to an oligonucleotide that has been synthesized with a reactive linker arm. google.com This is often accomplished by incorporating a phosphoramidite containing a protected functional group, such as an amine or a thiol. For instance, an amino-modifier phosphoramidite can be added to the 5'-end of the LNA-containing oligonucleotide. After synthesis and deprotection of the oligonucleotide, the reactive primary amine can be coupled with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. oup.com This method offers greater flexibility in the choice of fluorescent labels.
Linker arms, or spacers, can be introduced between the LNA-G nucleotide and the fluorescent label. These linkers, which can vary in length and chemical nature (e.g., alkyl chains, polyethylene (B3416737) glycol), are important for minimizing steric hindrance between the dye and the oligonucleotide, which could otherwise interfere with hybridization or enzymatic processes. nih.gov Specialized phosphoramidites containing these linker arms are commercially available and can be readily incorporated during synthesis. nih.govmedchemexpress.com
Table 1: Common Strategies for Fluorescent Labeling of LNA-Containing Oligonucleotides
| Strategy | Description | Key Reagents | Advantages | Disadvantages |
| Pre-labeled Phosphoramidites | A phosphoramidite monomer of the fluorescent dye is directly incorporated during oligonucleotide synthesis. | Fluorescein phosphoramidite, Rhodamine phosphoramidite | Direct incorporation in one step on the synthesizer. | Limited by the stability of the dye to deprotection conditions. |
| Post-synthesis Conjugation | A linker with a reactive group (e.g., amine) is introduced via a phosphoramidite, followed by reaction with an activated dye. | Amino-modifier phosphoramidite, NHS-ester dyes | High flexibility in dye choice; milder conditions for the dye. | Requires additional reaction and purification steps post-synthesis. |
Development of Inverted and Non-Standard LNA-G Phosphoramidites
Standard oligonucleotide synthesis proceeds in the 3' to 5' direction, utilizing 3'-O-phosphoramidites and a solid support with a free 5'-hydroxyl group. However, certain applications necessitate the synthesis of oligonucleotides with inverted polarity or other non-standard configurations, which requires the development of specialized phosphoramidites.
Synthesis for Reverse Oligonucleotide Synthesis
Reverse oligonucleotide synthesis, which proceeds in the 5' to 3' direction, is essential for creating oligonucleotides with 3'-3' or 5'-5' linkages, which can confer resistance to exonucleases. This process requires the use of inverted phosphoramidites, where the phosphoramidite group is located at the 5'-position and the DMT protecting group is at the 3'-position.
The synthesis of an inverted DMT-LNA-G phosphoramidite follows a similar logic to that of standard phosphoramidites but with the protecting groups and phosphitylation site reversed. An efficient synthesis of inverted LNA phosphoramidites for thymine and 5-methylcytosine (B146107) has been reported, and the principles can be extended to guanine. nih.gov Key steps in such a synthesis would involve:
Protection of the exocyclic amine of the guanine base.
Selective protection of the 3'-hydroxyl group with a DMT group.
Phosphitylation of the free 5'-hydroxyl group to introduce the phosphoramidite moiety.
These inverted LNA-G phosphoramidites can then be used in an automated DNA synthesizer to add monomers in a 5' to 3' direction. nih.govresearchgate.net This allows for the creation of unique oligonucleotide structures, such as Zorro-LNAs, which are single-stranded constructs with a 3'-5' to 5'-3' polarity reversal, capable of invading double-stranded DNA. researchgate.net The use of both standard and inverted LNA phosphoramidites in the same synthesis enables the construction of these complex molecules. researchgate.net
Deuterium (B1214612) Labeled Variants for Mechanistic Studies
Isotopically labeled nucleotides are invaluable tools for elucidating the mechanisms of nucleic acid interactions, structure, and dynamics, particularly in NMR spectroscopy and mass spectrometry studies. whiterose.ac.ukgoogle.com Deuterium (²H), as a stable, non-radioactive isotope of hydrogen, is often used for this purpose. The replacement of hydrogen with deuterium at specific positions in the sugar or base moiety of a nucleoside can simplify complex NMR spectra and provide insights into conformational dynamics and enzymatic mechanisms. google.com
The synthesis of deuterium-labeled DMT-LNA-G phosphoramidites allows for the site-specific incorporation of deuterium into LNA-containing oligonucleotides. The synthesis of deuterated ribonucleosides and their subsequent conversion to phosphoramidites has been described in the patent literature. google.com These methods can be adapted for LNA-G. The process would involve starting with a deuterated precursor for the ribose-like sugar of the LNA monomer.
Once synthesized, these deuterated LNA-G phosphoramidites can be used in standard oligonucleotide synthesis. The resulting deuterated oligonucleotides can be employed in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein-nucleic acid interactions or in NMR studies to probe the structure and dynamics of LNA-containing duplexes. whiterose.ac.uk The presence of deuterium is not expected to significantly alter the hybridization properties of the oligonucleotide, making it a powerful tool for mechanistic investigations without perturbing the system's fundamental biological activity. google.com
Table 2: Non-Standard LNA-G Phosphoramidite Variants and Their Applications
| Variant | Key Structural Feature | Primary Application | Research Findings Enabled |
| Inverted LNA-G Phosphoramidite | Phosphoramidite at 5'-position, DMT at 3'-position. | Reverse (5' to 3') oligonucleotide synthesis. | Creation of nuclease-resistant 3'-3' linkages; synthesis of complex structures like Zorro-LNAs. researchgate.net |
| Deuterium-Labeled LNA-G Phosphoramidite | Deuterium atoms replace hydrogen at specific positions. | Mechanistic studies of nucleic acid structure and interactions. | Simplification of NMR spectra for structural analysis; probing protein-DNA/RNA interactions via HDX-MS. whiterose.ac.ukgoogle.com |
Applications of Dmt Lna G Phosphoramidite in Nucleic Acid Research and Technology
Design and Synthesis of Advanced Oligonucleotide Probes
The incorporation of LNA monomers, synthesized using phosphoramidites like DMT-LNA-G phosphoramidite (B1245037), allows for the creation of oligonucleotide probes with superior hybridization properties. glenresearch.comglenresearch.com The increased affinity of LNA-containing probes enables the use of shorter oligonucleotides while maintaining a high melting temperature (Tm), which is particularly advantageous for detecting small or highly similar target sequences. qiagen.com
The high binding affinity and exceptional mismatch discrimination of LNA-containing oligonucleotides make them highly suitable for single nucleotide polymorphism (SNP) detection and allele-specific PCR (AS-PCR). qiagen.comnih.gov Probes and primers incorporating LNA bases exhibit a significant difference in melting temperature (ΔTm) when hybridized to a perfectly matched target compared to a target with a single mismatch, often around 20°C. qiagen.com This remarkable level of discrimination is not achievable with standard DNA probes and primers. qiagen.com
In allele-specific PCR, placing an LNA base at the 3'-end of a primer enhances its discriminatory power, leading to more specific and reliable amplification of the target allele. nih.govresearchgate.net Studies have shown that 3'-LNA primers consistently produce low amounts of mismatch products, whereas conventional DNA primers can generate strong false-positive amplicons. nih.gov This increased specificity allows for a wider window of PCR conditions without compromising the accuracy of SNP genotyping. nih.govresearchgate.net The enhanced allelic discrimination provided by LNA primers simplifies the development of robust and inexpensive SNP genotyping assays. nih.gov
Table 1: Comparison of LNA and DNA Primers in Allele-Specific PCR
| Feature | LNA Primers | DNA Primers |
|---|---|---|
| Specificity | High, with low mismatch product formation. nih.gov | Variable, can generate false-positive amplicons. nih.gov |
| Allelic Discrimination | Improved, functions under a wide range of PCR conditions. nih.govresearchgate.net | Less effective, more sensitive to reaction conditions. |
| Sensitivity | Comparable to DNA primers. nih.gov | Standard sensitivity. |
| Application | Ideal for simple, rapid, and inexpensive SNP genotyping. nih.gov | Standard for SNP genotyping, but with limitations. |
LNA-modified probes have significantly improved the efficiency and specificity of in situ hybridization (ISH) techniques. nih.govasm.org The incorporation of LNA bases into DNA probes leads to a substantial increase in fluorescence intensity without compromising specificity. nih.gov For example, the substitution of just three DNA bases with LNA bases in a probe can result in a 22-fold increase in fluorescence intensity. nih.gov This enhancement allows for the effective detection of microorganisms and other targets within complex biological samples. nih.gov
Molecular beacons are hairpin-shaped oligonucleotide probes that fluoresce only upon hybridization to their target. nih.govnih.gov The inclusion of LNA monomers in the probe sequence of molecular beacons enhances their thermal stability and hybridization specificity. nih.govgbiosciences.com This allows for the design of shorter probes, which can be particularly useful for targeting small non-coding RNAs like microRNAs. nih.gov LNA-containing molecular beacons exhibit a higher signal-to-noise ratio, making them powerful tools for real-time imaging of dynamic mRNA processes in living cells. nih.govgbiosciences.com
Dual-labeled probes, commonly used in quantitative real-time PCR (qPCR), consist of a single-stranded oligonucleotide with a reporter dye at the 5' end and a quencher molecule at the 3' end. The incorporation of LNA bases into these probes increases their thermal stability and hybridization specificity. This allows for greater accuracy in applications such as SNP detection, allele discrimination, and in vitro quantification of nucleic acids. LNA-modified dual-labeled probes also facilitate more sensitive and easier design for problematic target sequences, such as those that are AT-rich. news-medical.net
Table 2: Advantages of LNA in Dual-Labeled Probes
| Advantage | Description |
|---|---|
| Increased Thermal Stability | Allows for the use of shorter probes with high melting temperatures. |
| Enhanced Specificity | Improves discrimination between perfectly matched and mismatched targets. |
| Greater Accuracy | Leads to more reliable results in SNP detection and allele discrimination. |
| Improved Sensitivity | Enables the design of probes for difficult target sequences. |
| Higher Signal-to-Noise Ratio | Results in lower background fluorescence and increased sensitivity. |
Utility in Gene Editing and Gene Synthesis Platforms
The unique properties of LNA are also being leveraged to enhance the performance of cutting-edge gene editing and synthesis technologies.
The chemical synthesis of long oligonucleotides using the phosphoramidite method is inherently limited, with sequences longer than 200 nucleotides being difficult to obtain. frontiersin.orgwikipedia.org The high affinity of LNA allows for the use of shorter oligonucleotide fragments in assembly reactions. While the direct enzymatic synthesis of long LNA-containing oligonucleotides is still in early stages of development, the principles of LNA's enhanced hybridization can be applied to improve the efficiency of assembling long DNA constructs from shorter, chemically synthesized fragments. frontiersin.org The increased stability of the duplexes formed between LNA-containing assembly oligonucleotides and the template strand can potentially lead to more efficient and accurate ligation or polymerase-based assembly of long gene sequences.
Research into RNA Structure and Function
The incorporation of LNA, synthesized using reagents like DMT-LNA-G phosphoramidite, into oligonucleotide probes has significantly advanced the study of RNA structure and function. The locked C3'-endo conformation of the LNA sugar moiety pre-organizes the oligonucleotide for A-type helix formation, which is characteristic of RNA duplexes. This leads to a dramatic increase in the thermal stability of LNA-RNA duplexes.
Elucidation of RNA Structure with LNA-Modified Probes
LNA-modified probes offer unprecedented affinity and specificity for their RNA targets, making them superior tools for elucidating RNA structure. The introduction of LNA monomers into a DNA oligonucleotide can increase the melting temperature (Tm) of the hybrid duplex by +2 to +10°C per LNA modification when bound to a complementary RNA strand. nih.gov This high binding affinity allows for the use of shorter probes, which can offer better target accessibility, especially for structured RNAs. nih.gov
These probes have proven highly effective in techniques like in situ hybridization (ISH) and Northern blotting for the detection and localization of specific RNAs within cells and tissues. nih.govnih.gov For instance, LNA-modified fluorescent probes have demonstrated far greater efficiency in detecting specific RNAs in fixed yeast cells compared to conventional DNA probes of the same sequence. nih.gov This enhanced sensitivity is crucial for studying low-abundance RNAs and for visualizing their subcellular distribution, providing key insights into their structural and functional roles. In a notable study, LNA-modified probes were used to determine the temporal and spatial expression patterns of 115 conserved vertebrate microRNAs (miRNAs) in zebrafish embryos, revealing tissue-specific expression that suggests crucial roles in development. nih.gov
Table 1: Comparison of LNA-modified probes and traditional DNA probes for RNA detection
| Feature | LNA-Modified Probes | Traditional DNA Probes |
| Binding Affinity (Tm) | Significantly increased (ΔTm +2 to +10°C per LNA) nih.gov | Lower |
| Probe Length | Shorter probes can be used effectively nih.gov | Longer probes often required for sufficient affinity |
| Sensitivity | High, enabling detection of low-abundance RNAs nih.govnih.gov | Lower, may fail to detect less abundant targets |
| Specificity | Excellent mismatch discrimination glenresearch.com | Moderate |
| In Situ Hybridization Signal | Dramatically improved signal strength nih.gov | Weaker signal |
Studies of RNA-Containing Complexes
Understanding the interactions between RNA and proteins is fundamental to deciphering cellular processes. LNA-modified oligonucleotides are valuable tools for isolating and studying RNA-protein (RNP) complexes. Due to their high affinity and nuclease resistance, LNA probes can efficiently capture specific RNA molecules and their associated proteins from cellular lysates. nih.gov
Techniques such as RNA affinity purification followed by mass spectrometry (RAP-MS) can utilize LNA-modified probes to identify the protein components of specific RNP complexes. The high stability of the LNA-RNA hybrid allows for stringent washing conditions, reducing non-specific protein binding and improving the signal-to-noise ratio of the experiment. nih.gov This approach has been instrumental in identifying novel RNA-binding proteins and in mapping the protein interaction networks of various non-coding RNAs, contributing to a deeper understanding of how these complexes regulate gene expression.
Investigation of Enzymatic Recognition of Modified Nucleotides
The enzymatic incorporation of modified nucleotides is a key area of research for the synthesis of long, modified nucleic acid strands. Studies have investigated the ability of various DNA and RNA polymerases to recognize and incorporate LNA nucleoside triphosphates, which are derived from precursors like this compound.
Research has shown that while many polymerases are challenged by the rigid structure of LNA, some are capable of incorporating LNA nucleotides. For example, Phusion high-fidelity DNA polymerase has been identified as an enzyme capable of efficiently incorporating LNA-T and LNA-A nucleoside 5'-triphosphates into a growing DNA strand. core.ac.uk It has been demonstrated that this polymerase can incorporate up to eight consecutive LNA-A nucleotides. core.ac.uk Other polymerases, such as KOD and 9°Nm, have also shown some ability to accept LNA triphosphates as substrates. nih.gov However, the consecutive incorporation of LNA nucleotides often remains a challenge for most polymerases. nih.gov These studies are crucial for developing new biotechnological tools, such as enzymatic synthesis of LNA-modified aptamers and probes, and for understanding the substrate specificity of polymerases. core.ac.ukresearchgate.net
Exploration in Therapeutic Oligonucleotide Research (Pre-Clinical Academic Focus)
The unique properties of LNA make it a highly attractive modification for the development of therapeutic oligonucleotides. The use of this compound is central to the synthesis of these potential therapeutic agents.
Development of Antisense Oligonucleotides (ASOs) and siRNA Constructs
LNA-modified oligonucleotides are extensively explored in the preclinical development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nih.gov
Antisense Oligonucleotides (ASOs): LNA-based ASOs are designed to bind to specific messenger RNA (mRNA) targets and modulate their function, typically by promoting their degradation via RNase H or by sterically blocking translation or splicing. nih.gov The high binding affinity of LNA allows for the design of potent ASOs that are often shorter than their DNA-based counterparts. A common design for LNA ASOs is the "gapmer," which consists of a central block of DNA or phosphorothioate (B77711) DNA nucleotides flanked by LNA "wings." nih.gov This design allows for RNase H recognition and cleavage of the target RNA while the LNA wings provide high affinity and nuclease resistance. nih.gov Preclinical studies have shown that LNA ASOs can be significantly more potent than first and second-generation antisense drugs. nih.govnih.gov
siRNA Constructs: In the context of RNA interference (RNAi), LNA modifications can be incorporated into siRNA duplexes to enhance their stability, potency, and specificity. nih.govnih.gov Introducing LNA bases can improve the thermal stability of the siRNA duplex and protect it from nuclease degradation, leading to a more durable gene silencing effect. nih.gov Furthermore, strategic placement of LNA modifications can help to reduce off-target effects, a common challenge in siRNA-based therapies. genscript.com
Table 2: Properties of LNA-modified therapeutic oligonucleotides in pre-clinical research
| Property | LNA-modified ASOs | LNA-modified siRNAs |
| Potency | High, often with sub-nanomolar IC50 values in vitro nih.gov | Enhanced silencing activity nih.gov |
| Stability | Increased resistance to nucleases qiagen.com | Improved in vitro and in vivo stability nih.govqiagen.com |
| Binding Affinity | Unprecedented hybridization affinity to RNA targets nih.gov | Increased binding affinity to target RNA nih.gov |
| Off-target effects | Can be sequence-dependent nih.gov | Strategic LNA placement can reduce off-target effects genscript.com |
| Challenges | Potential for hepatotoxicity at high doses nih.gov | Delivery to target tissues remains a hurdle nih.gov |
Modulation of Protein Interactions with Modified ASOs
Chemically modified oligonucleotides, including those containing LNA, are known to interact with a variety of intracellular and extracellular proteins. researchgate.netnih.gov These interactions can significantly impact the pharmacokinetics and pharmacodynamics of ASO drugs. The phosphorothioate (PS) backbone modification, commonly used in conjunction with LNA, is a primary determinant of protein binding. nih.gov
Research has shown a positive correlation between the extent of protein binding and the toxic potential of some LNA gapmers, particularly hepatotoxicity. researchgate.net Studies using protein microarrays have demonstrated that toxic LNA gapmers bind to a greater number of hepatocellular proteins compared to non-toxic sequences. researchgate.net Understanding these ASO-protein interactions is a critical aspect of preclinical research, as it can help in the design of safer and more effective LNA-based therapeutics. By modulating the LNA content and pattern within an ASO, it may be possible to fine-tune protein interactions to improve the therapeutic index. researchgate.net
Future Directions and Emerging Research Areas in Dmt Lna G Phosphoramidite Chemistry
The unique properties of Locked Nucleic Acid (LNA), particularly its high binding affinity and specificity, have established DMT-LNA-G phosphoramidite (B1245037) as a important building block in nucleic acid chemistry. acs.org The conformational restriction imposed by the methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon locks the ribose in a C3'-endo conformation, mimicking the structure of RNA and leading to unprecedented thermal stability in duplexes. acs.orgwikipedia.orgnih.gov This enhanced stability makes oligonucleotides containing LNA-G valuable for therapeutics and diagnostics. nih.govnih.gov Future research is poised to build upon these foundational characteristics, expanding the utility and application of this modified nucleoside phosphoramidite.
Q & A
Basic: What are the critical steps in synthesizing DMT-LNA-G phosphoramidite?
Answer:
The synthesis involves:
Phosphitylation : Reacting the nucleoside precursor (e.g., LNA-G) with 2-cyanoethyl--diisopropylchlorophosphoramidite under anhydrous conditions in dichloromethane (CHCl) with -diisopropylethylamine (DIEA) as a catalyst. The reaction is conducted under argon at room temperature for 1 hour .
Quenching & Purification : The reaction is quenched with methanol, diluted with ethyl acetate, and washed with saturated NaHCO and brine. The organic layer is dried over anhydrous NaSO, followed by solvent evaporation to yield a foam .
Characterization : Validation via P-NMR and reversed-phase HPLC (≥99% purity). Supplementary NMR spectra (e.g., H, C) confirm structural integrity .
Basic: How is HPLC optimized for purifying oligonucleotides (ODNs) containing this compound?
Answer:
- Column : Agilent 1100 system with a Kinetex XB-C18 column (4.6 × 250 mm, 5 μm, 100 Å) .
- Mobile Phases :
- Solution A : 50 mM triethylammonium acetate (TEAA), pH 6.8.
- Solution B : 70% solution A + 30% acetonitrile.
- Gradient : 5–25% B in 5 min, then 25–65% B over 60 min at 0.8 mL/min flow rate .
- Detection : UV at 260 nm. Post-purification, ESI-MS and MS/MS confirm ODN mass and sequence .
Advanced: How to resolve discrepancies in coupling efficiency during solid-phase ODN synthesis?
Answer:
- Root Causes : Inefficient deprotection, moisture contamination, or suboptimal phosphoramidite concentration.
- Troubleshooting :
- Coupling Time : Extend coupling to 5–10 minutes for sterically hindered LNA monomers .
- Activator : Use 5-ethylthio-1H-tetrazole (ETT) for improved reactivity over standard activators .
- Moisture Control : Ensure anhydrous acetonitrile (<10 ppm HO) and argon atmosphere .
- Yield Analysis : Compare P-NMR integrals of phosphoramidite and byproducts .
Advanced: What strategies enhance Tm stability in LNA-containing probes while minimizing off-target binding?
Answer:
- Design Rules :
- Contradictions : Overuse of LNA (>50% content) can cause aggregation; limit to 8–12 residues per 20-mer .
Advanced: How to mitigate incomplete deprotection of DMT-LNA-G in G-rich sequences?
Answer:
Advanced: How to minimize cross-reactivity in hybridization assays using LNA-modified probes?
Answer:
- Probe Design :
- Spacer Integration : Insert C3 or C18 spacers between LNA and fluorophores to reduce steric interference .
- Quencher Pairing : Use Eclipse Dark Quencher or Dabcyl at the 3′-end for low-background fluorescence .
- Specificity Testing : Perform melt-curve analysis with mismatched targets and adjust LNA content iteratively .
Advanced: What modifications are required for automated synthesis of LNA-containing ODNs?
Answer:
- Instrument Settings :
- Support : Ultramild CPG supports (e.g., 1 μmol scale) for acid-labile DMT removal .
- Post-Synthesis : Cleave with NHOH/MeOH (3:1) to preserve LNA integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
